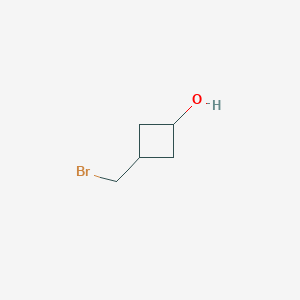
3-(Bromomethyl)cyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(Bromomethyl)cyclobutan-1-ol” is a chemical compound with the molecular formula C5H9BrO . It has a molecular weight of 165.03 . The IUPAC name for this compound is also “3-(bromomethyl)cyclobutan-1-ol” and it appears as a colorless liquid .
Molecular Structure Analysis
The molecular structure of “3-(Bromomethyl)cyclobutan-1-ol” consists of a cyclobutane ring with a bromomethyl group and a hydroxyl group attached . The InChI code for this compound is 1S/C5H9BrO/c6-3-4-1-5(7)2-4/h4-5,7H,1-3H2/t4-,5+ .Physical And Chemical Properties Analysis
“3-(Bromomethyl)cyclobutan-1-ol” is a colorless liquid . It has a molecular weight of 165.03 and a molecular formula of C5H9BrO .Aplicaciones Científicas De Investigación
Palladium-Catalyzed Reactions
Palladium-catalyzed processes enable the creation of complex molecules through carbon-carbon bond cleavage and formation. For instance, cyclobutanones can react with aryl bromides in the presence of palladium catalysts to produce arylated benzolactones, showcasing the versatility of cyclobutanones in synthesizing pharmacologically relevant compounds (Matsuda, Shigeno, & Murakami, 2008).
Lewis Acid-Catalyzed Reactions
Lewis acid-catalyzed reactions demonstrate the potential for constructing functionalized cyclobutene, cyclobutane, and cyclopropane derivatives from arylmethylenecyclopropanes and triarylpropynols. These reactions underscore the applicability of cyclobutanes in synthesizing diverse organic structures (Yao & Shi, 2007).
[2+2] Cycloaddition
[2+2] Cycloaddition reactions are crucial for synthesizing cyclobutane derivatives, including the thermal [2+2] cycloaddition to afford fluorene-9-spiro derivatives. This process highlights the importance of cyclobutane structures in organic synthesis, offering pathways to novel chemical entities (Toda, Motomura, & Oshima, 1974).
Organic Synthesis and Material Science
The field of organic synthesis and material science benefits from the study of cyclobutane derivatives. For example, cyclobutanes have been used to explore the synthesis of complex molecules in the solid state via hydrogen-bond-driven self-assembly, demonstrating their utility in creating stereochemically complex and functionalized materials (MacGillivray, 2008).
Photocatalysis
Photocatalysis research includes the use of visible light for [2+2] enone cycloadditions, where cyclobutane products are synthesized with excellent diastereoselectivity. This area highlights the role of cyclobutanes in developing photochemical processes for synthesizing complex, valuable chemical products (Ischay, Anzovino, Du, & Yoon, 2008).
Safety and Hazards
Propiedades
IUPAC Name |
3-(bromomethyl)cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c6-3-4-1-5(7)2-4/h4-5,7H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEYAXQOAZNNDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)cyclobutan-1-ol | |
CAS RN |
1909286-61-8, 2169140-89-8 |
Source


|
| Record name | rac-(1s,3s)-3-(bromomethyl)cyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(1r,3r)-3-(bromomethyl)cyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

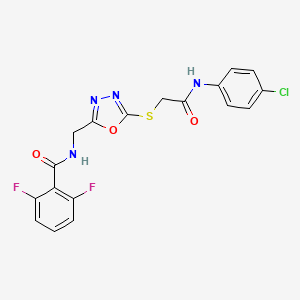
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride](/img/structure/B2695171.png)
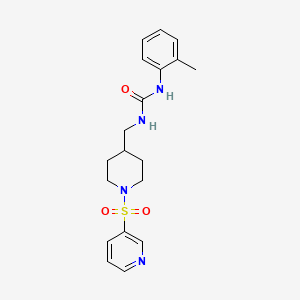

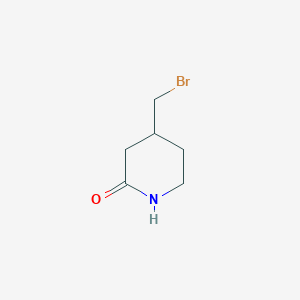
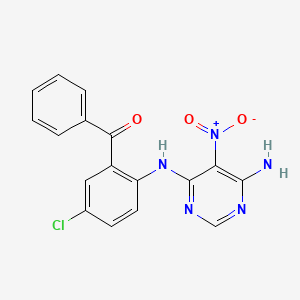
![3-Ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B2695180.png)

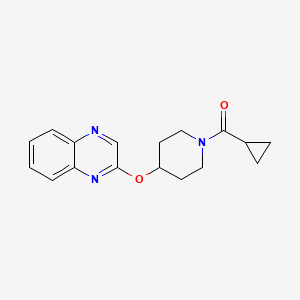
![9-Imino-9lambda6-thia-1-azaspiro[4.5]decane 9-oxide;dihydrochloride](/img/structure/B2695187.png)
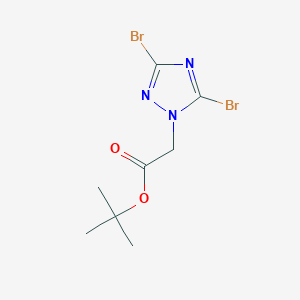
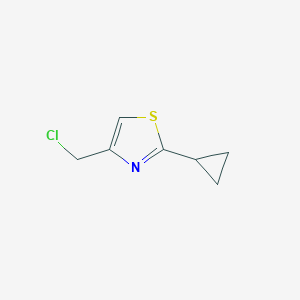
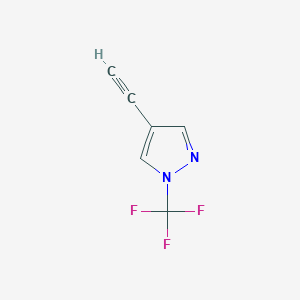
![N-(2,5-dimethylphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2695191.png)